Methanesulfonic acid (3S,4R)-4-methanesulfonyloxymethyl-1-methyl-pyrrolidin-3-ylmethyl ester RACEMATE

描述

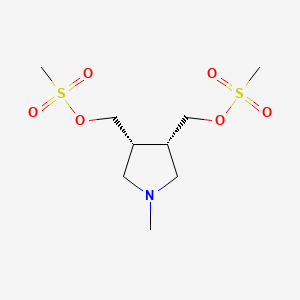

Methanesulfonic acid (3S,4R)-4-methanesulfonyloxymethyl-1-methyl-pyrrolidin-3-ylmethyl ester racemate is a complex sulfonate ester featuring a pyrrolidine core substituted with methanesulfonyloxy and methyl groups. The compound’s structural complexity necessitates rigorous analytical methods, such as NMR and LCMS, for characterization and differentiation from analogs .

属性

IUPAC Name |

[(3S,4R)-1-methyl-4-(methylsulfonyloxymethyl)pyrrolidin-3-yl]methyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO6S2/c1-10-4-8(6-15-17(2,11)12)9(5-10)7-16-18(3,13)14/h8-9H,4-7H2,1-3H3/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEANYWWBJSDKHQ-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@@H](C1)COS(=O)(=O)C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methanesulfonic acid (MSA) derivatives, particularly the compound Methanesulfonic acid (3S,4R)-4-methanesulfonyloxymethyl-1-methyl-pyrrolidin-3-ylmethyl ester racemate, have garnered attention in recent research due to their potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, including its pharmacological effects, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₃S

- CAS Number : 11809037

- IUPAC Name : Methanesulfonic acid 3-(1-methyl-piperidin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl ester

This compound features a pyrrolidine ring substituted with a methanesulfonate group, which is critical for its biological activity.

Pharmacological Effects

-

Antimicrobial Activity :

- Recent studies have indicated that methanesulfonic acid derivatives exhibit significant antimicrobial properties. For instance, compounds derived from MSA have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis in vitro. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to established antibiotics .

-

Genotoxicity :

- MSA and its esters have been assessed for their genotoxic potential. Research indicates that these compounds can act as alkylating agents, potentially leading to DNA damage in bacterial and mammalian cell systems . In particular, methanesulfonic acid esters have shown mutagenic effects in the Ames test, highlighting their capacity to induce genetic mutations.

-

Toxicological Profile :

- Exposure to methanesulfonic acid can lead to various health hazards, including skin irritation and respiratory issues. The compound is classified as corrosive and may cause significant irritation upon contact with mucous membranes . Long-term exposure has been linked to gastrointestinal and hepatic toxic effects.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of MSA derivatives against M. tuberculosis, several compounds demonstrated MIC values ranging from 0.08 μM to 0.32 μM, suggesting strong anti-tubercular activity . The study emphasized the importance of structural features such as aromatic rings and hydrogen bond donors for enhancing bioactivity.

Case Study 2: Genotoxicity Assessment

A comprehensive evaluation of various sulfonic acid esters revealed that methanesulfonic acid esters exhibited significant mutagenic potential in both the Ames test and micronucleus assays. The iso-propyl ester was particularly noted for its strong mutagenicity, indicating a need for caution in handling these compounds due to their potential health risks .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₉N₃O₃S |

| CAS Number | 11809037 |

| Antimicrobial MIC (μM) | 0.08 - 0.32 |

| Genotoxicity (Ames Test) | Positive for several esters |

| Toxicity Profile | Corrosive; causes skin/respiratory irritation |

科学研究应用

Medicinal Chemistry

Pharmaceutical Applications:

The compound is primarily investigated for its potential use as a pharmaceutical agent. Its structure allows for interactions with biological targets, making it a candidate for drug development. Research has shown that MSA derivatives can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial in formulating effective medications .

Case Studies:

- Antitumor Activity: A study demonstrated that MSA derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and disruption of cell cycle progression .

- Neuroprotective Effects: Research indicates that MSA compounds may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Environmental Science

Role in Atmospheric Chemistry:

Methanesulfonic acid plays a significant role in atmospheric processes, particularly in cloud formation and climate regulation. It acts as a nucleating agent for aerosol particles, influencing cloud condensation nuclei (CCN) formation .

Case Studies:

- Nucleation Mechanisms: Recent studies have shown that MSA enhances the clustering of iodine oxoacids (HIO3 and HIO2), which are crucial for aerosol formation in marine environments. This process is particularly relevant in polar regions where MSA concentrations are high .

- Impact on Climate Models: The inclusion of MSA in climate models has been shown to improve predictions regarding cloud microphysics and radiative forcing, emphasizing its importance in understanding climate change dynamics .

Industrial Applications

Chemical Synthesis:

Methanesulfonic acid derivatives are utilized as intermediates in the synthesis of various organic compounds. Their ability to act as alkylating agents makes them valuable in producing pharmaceuticals and agrochemicals .

Case Studies:

- Synthesis of Fine Chemicals: MSA esters have been employed in the synthesis of fine chemicals due to their reactivity and selectivity. For instance, they are used to produce sulfonamide antibiotics through specific reaction pathways .

- Catalysis: The compound has been explored as a catalyst in organic reactions, particularly in esterification and transesterification processes, enhancing reaction rates and yields .

Toxicological Considerations

While methanesulfonic acid derivatives show promise in various applications, their genotoxic potential has been evaluated. Studies indicate that certain sulfonic acid esters may exhibit mutagenic properties under specific conditions, necessitating careful assessment during drug development and industrial use .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues in Patent Literature

(a) Methyl Ester Derivatives with Pyrrolidine Moieties

A closely related compound, synthesized in EP 4 374 877 A2, is (R)-2-methyl-1-(3-oxo-3-((4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-3-yl)phenyl)amino)propanamide)pyrrolidine-2-carboxylic acid methyl ester.

- Key Differences :

- The target compound lacks the trifluoromethyl and pyridinyl substituents present in the patent analog.

- The patent compound includes a carboxylic acid methyl ester group, whereas the target molecule features a methanesulfonyloxymethyl ester.

(b) Sulfonamide-Containing Chromenyl Derivatives

Example 56 in FR 1201300459 describes 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide.

- Key Differences :

- The target compound is a sulfonate ester, while the patent example is a sulfonamide.

- The chromenyl and pyrazolopyrimidinyl groups in the patent compound confer distinct electronic and steric properties.

- Mass Data : The patent compound has a higher mass (m/z 603.0 [M++1]) due to its extended aromatic system .

Functional Group Comparison: Esters and Sulfonates

(a) 8-O-Acetylshanzhiside Methyl Ester

This compound, used as a reference standard and synthetic precursor, shares ester functionality with the target molecule but differs significantly:

- Structural Features: A cyclopenta[c]pyran core with acetyloxy and glycosyloxy substituents. No sulfonate groups, unlike the target compound.

- Applications : Primarily in food, cosmetics, and supplements, contrasting with the pharmaceutical focus of the target compound .

(b) Methanesulfonamide Derivatives

N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (Example 56) highlights sulfonamide vs. sulfonate ester reactivity:

Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Functional Groups | Molecular Weight (m/z) | Applications |

|---|---|---|---|---|

| Target Compound | Pyrrolidine | Methanesulfonyloxymethyl ester | Not provided | Pharmaceutical intermediate |

| Patent Analog (EP 4 374 877 A2) | Pyrrolidine | Carboxylic acid methyl ester | 501 [M+H]+ | Kinase inhibitor precursor |

| Example 56 (FR 1201300459) | Pyrazolopyrimidine | Benzenesulfonamide | 603.0 [M++1] | Anticancer research |

| 8-O-Acetylshanzhiside Methyl Ester | Cyclopenta[c]pyran | Acetyloxy, glycosyloxy | Not provided | Cosmetic/supplement ingredient |

Table 2: Spectroscopic Techniques for Differentiation

Research Implications and Gaps

- Pharmacological Potential: The target compound’s stereochemistry and sulfonate ester group make it a candidate for prodrug development, but in vitro data are absent in the provided evidence.

- Synthetic Challenges : Hydrolysis susceptibility requires optimized reaction conditions, as seen in sulfonate ester syntheses .

- Future Directions : Comparative stability studies and biological activity assays are needed to validate its advantages over sulfonamides or carboxylic esters.

准备方法

Methanesulfonylation Reaction Conditions

- Reagents: Methanesulfonyl chloride (MsCl) is the sulfonylating agent.

- Base: Triethylamine or calcium hydroxide is used to neutralize the hydrochloric acid formed and drive the reaction forward.

- Solvent: Dichloromethane (DCM) or acetonitrile is commonly used as the reaction medium.

- Temperature: Typically maintained at low temperatures (0–20°C) during MsCl addition to control reaction rate and avoid side reactions.

- Reaction Time: 1.5 to 3 hours for mesylation steps; longer times (up to 24 hours) may be used for subsequent coupling reactions.

Representative Experimental Procedure (Adapted from Analogous Sulfonate Ester Syntheses)

| Step | Description | Conditions | Yield | Notes |

|---|---|---|---|---|

| 1 | Dissolve pyrrolidine derivative with hydroxymethyl groups in DCM | Ambient to 0°C | — | Ensure anhydrous conditions |

| 2 | Add triethylamine dropwise | 0–5°C | — | Controls exotherm |

| 3 | Add methanesulfonyl chloride dropwise | 0–5°C | — | Slow addition critical |

| 4 | Stir reaction mixture | 1.5–3 h at 20°C | — | Monitor by TLC or UPLC |

| 5 | Quench reaction, wash with aqueous base and organic solvents | Room temperature | — | Removes impurities |

| 6 | Concentrate and crystallize product | Variable | 88–97% (analogous compounds) | High purity achievable |

Coupling and Esterification

- The mesylated pyrrolidine intermediate can be further reacted with nucleophilic amines or other coupling partners to form more complex esters or amides.

- Preferred coupling reagents include BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) solvent.

- Alkylation reactions with suitable intermediates under controlled conditions are also employed to build the final ester structure.

Comparative Data from Related Sulfonate Ester Syntheses

Though direct detailed experimental data for this exact compound are scarce, analogous methanesulfonate esters provide relevant insights:

These data demonstrate the high efficiency and selectivity of methanesulfonylation and subsequent coupling reactions under mild conditions.

Analytical and Monitoring Techniques

- UPLC (Ultra Performance Liquid Chromatography): Used to monitor reaction progress and purity.

- HPLC (High Performance Liquid Chromatography): For purity assessment post-synthesis.

- TLC (Thin Layer Chromatography): Quick monitoring of reaction completion.

- NMR and Mass Spectrometry: Structural confirmation of intermediates and final product.

Summary Table of Preparation Method Parameters

| Step | Reagents & Solvents | Conditions | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|

| Hydroxymethylation | Starting pyrrolidine derivative | Varies | Varies | — | Precursor preparation |

| Methanesulfonylation | Methanesulfonyl chloride, triethylamine, DCM | 0–20°C | 1.5–3 h | ~90–97% (analogous) | Controlled addition critical |

| Coupling (if applicable) | BOP, DIPEA, DMF or K2CO3, acetonitrile | Room temp to reflux | 3–24 h | 80–91% (analogous) | Reflux improves yield |

| Purification | Washing, crystallization | Ambient | — | >98% purity | Essential for racemate isolation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。